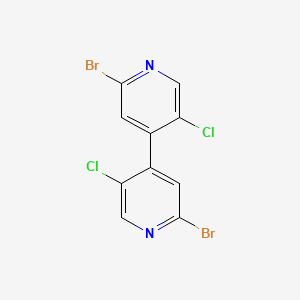
2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-5,5’-dichloro-4,4’-bipyridine is a halogenated bipyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the bipyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-5,5’-dichloro-4,4’-bipyridine typically involves the halogenation of bipyridine derivatives. One common method includes the lithiation of prochiral 2,2’-dichloro-5,5’-dibromo-4,4’-bipyridine using alkyllithiums such as n-BuLi. This process can induce either chlorine-directed deprotolithiation or halogen-lithium exchange, followed by trapping with electrophiles like MeI, TMSCl, MeSSMe, R3SnCl, and PPh2Cl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar bipyridine derivatives often involves multi-step reactions, including halogenation and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dibromo-5,5’-dichloro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents like alkyllithiums and electrophiles.
Cross-Coupling Reactions: It can participate in Suzuki and Sonogashira cross-coupling reactions, which selectively occur at the carbon-iodine bond.
Common Reagents and Conditions
Common reagents used in these reactions include n-BuLi for lithiation, MeI, TMSCl, MeSSMe, R3SnCl, and PPh2Cl for trapping the lithiated species .
Major Products Formed
The major products formed from these reactions are chiral polyhalogenated bipyridines, which can be separated by chiral HPLC and characterized by XRD .
Applications De Recherche Scientifique
2,2’-Dibromo-5,5’-dichloro-4,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of chiral polyhalogenated bipyridines and other complex molecules.
Materials Science: It is involved in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency in energy conversion when used in thin-film dye-sensitized solar cells.
Biology and Medicine: The compound’s derivatives are being explored for their potential as transthyretin fibrillogenesis inhibitors.
Mécanisme D'action
The mechanism of action of 2,2’-Dibromo-5,5’-dichloro-4,4’-bipyridine involves its ability to undergo lithiation and subsequent reactions with electrophiles. The halogen atoms on the bipyridine ring play a crucial role in directing these reactions. The compound’s structure allows for the formation of chiral polyhalogenated bipyridines, which can interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromo-2,2’-bipyridine: Another halogenated bipyridine derivative used in similar chemical reactions.
5,5’-Dibromo-2,2’-bipyridine: Known for its coordination properties and used in the synthesis of functional materials.
Uniqueness
2,2’-Dibromo-5,5’-dichloro-4,4’-bipyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable the synthesis of a diverse range of chiral polyhalogenated bipyridines .
Propriétés
Formule moléculaire |
C10H4Br2Cl2N2 |
|---|---|
Poids moléculaire |
382.86 g/mol |
Nom IUPAC |
2-bromo-4-(2-bromo-5-chloropyridin-4-yl)-5-chloropyridine |
InChI |
InChI=1S/C10H4Br2Cl2N2/c11-9-1-5(7(13)3-15-9)6-2-10(12)16-4-8(6)14/h1-4H |
Clé InChI |
JJVZCGUCTJCBOL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)Cl)C2=CC(=NC=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


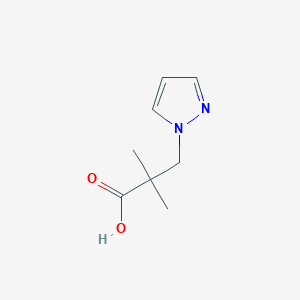

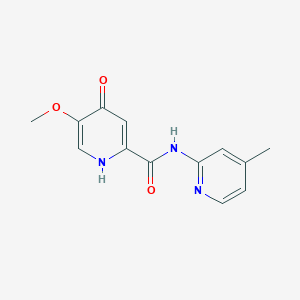
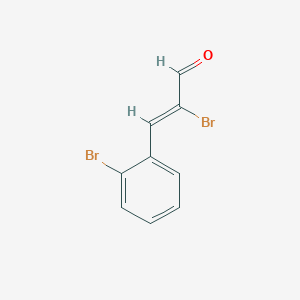
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)


![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
![(3S,4R)-4-[cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B13359466.png)
![6-(3,4-Dimethoxybenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359473.png)
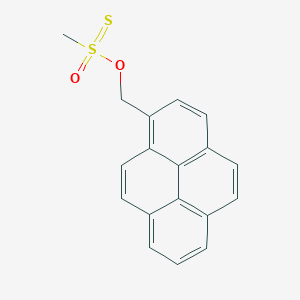
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359492.png)
![(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B13359495.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359497.png)
